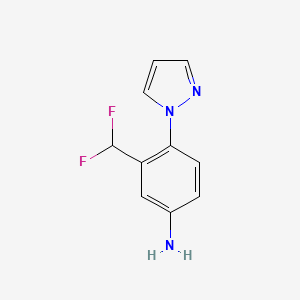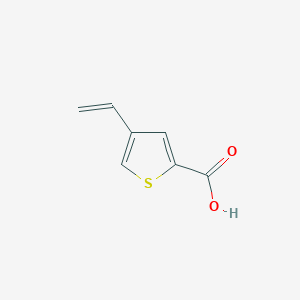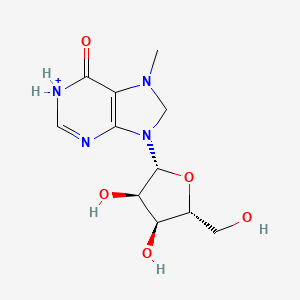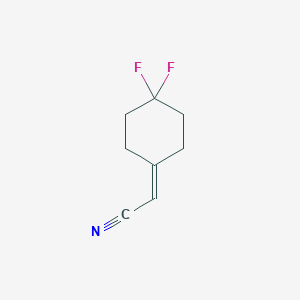
3-(Difluoromethyl)-4-(1H-pyrazol-1-yl)aniline
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(二氟甲基)-4-(1H-吡唑-1-基)苯胺是一种有机化合物,其特征在于二氟甲基基团和吡唑基团连接到苯胺核心
准备方法
合成路线和反应条件
3-(二氟甲基)-4-(1H-吡唑-1-基)苯胺的合成通常涉及在苯胺环上引入二氟甲基基团和吡唑基团。一种常见的方法是使用4-氯-3-(二氟甲基)苯胺与1H-吡唑在碱性条件下反应生成所需产物。该反应通常在碱如碳酸钾和二甲基甲酰胺等溶剂存在下,在升高的温度下进行。
工业生产方法
该化合物的工业生产可能涉及类似的合成路线,但规模更大。使用连续流动反应器和优化反应条件可以提高工艺的效率和产率。此外,还采用重结晶或色谱等提纯技术来获得高纯度的化合物。
化学反应分析
反应类型
3-(二氟甲基)-4-(1H-吡唑-1-基)苯胺可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化生成相应的醌衍生物。
还原: 还原反应可以将硝基(如果存在)转化为氨基。
取代: 亲电取代反应可以在芳香环上引入不同的取代基。
常用试剂和条件
氧化: 在酸性条件下使用高锰酸钾或三氧化铬等试剂。
还原: 使用碳载钯催化氢化或使用硼氢化钠化学还原。
取代: 在路易斯酸催化剂存在下使用卤素(例如氯、溴)卤化。
形成的主要产物
氧化: 醌衍生物。
还原: 胺衍生物。
取代: 卤代苯胺衍生物。
科学研究应用
3-(二氟甲基)-4-(1H-吡唑-1-基)苯胺在科学研究中有多种应用:
药物化学: 它被用作合成具有潜在治疗效果的药物化合物的构建块。
材料科学: 该化合物可以掺入聚合物和材料中以增强其性能,例如热稳定性和耐化学性。
生物学研究: 它在生化分析中用作探针或配体,用于研究酶相互作用和受体结合。
工业化学: 该化合物用于农药和特种化学品的开发。
作用机制
3-(二氟甲基)-4-(1H-吡唑-1-基)苯胺的作用机制取决于其特定的应用。在药物化学中,它可能通过与特定分子靶标(如酶或受体)结合而发挥作用,从而调节其活性。二氟甲基基团可以增强化合物的代谢稳定性和生物利用度,而吡唑基团可以通过氢键和π-π相互作用与生物大分子相互作用。
相似化合物的比较
类似化合物
- 2-(3,5-二甲基-1H-吡唑-1-基)-5-(三氟甲基)苯胺
- 3-[3-(二氟甲基)-1H-吡唑-1-基]丙烷-1-胺
独特性
3-(二氟甲基)-4-(1H-吡唑-1-基)苯胺的独特性在于二氟甲基和吡唑基团在苯胺环上的特定位置。这种独特的结构赋予了独特的化学和物理性质,使其在其他类似化合物可能无效的特定应用中具有价值。
属性
分子式 |
C10H9F2N3 |
|---|---|
分子量 |
209.20 g/mol |
IUPAC 名称 |
3-(difluoromethyl)-4-pyrazol-1-ylaniline |
InChI |
InChI=1S/C10H9F2N3/c11-10(12)8-6-7(13)2-3-9(8)15-5-1-4-14-15/h1-6,10H,13H2 |
InChI 键 |
FDXDFZMMIOIAEK-UHFFFAOYSA-N |
规范 SMILES |
C1=CN(N=C1)C2=C(C=C(C=C2)N)C(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。










![[3-(Isopropyl-hydrazono)-propyl]-carbamic acid benzyl ester](/img/structure/B12078654.png)

![tert-Butyl 3-amino-2-(propan-2-yl)-2H,4H,5H,6H,7H-pyrazolo[4,3-c]pyridine-5-carboxylate](/img/structure/B12078660.png)



